Lithium titanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium titanate is a chemical compound composed of lithium, titanium, and oxygen. It is known for its unique properties, such as high thermal stability and excellent electrochemical performance. This compound is commonly used as an anode material in lithium-ion batteries, offering advantages like fast charging, long cycle life, and enhanced safety features .

準備方法

Lithium titanate can be synthesized through various methods, including:

Solid-State Reaction: This method involves mixing lithium carbonate and titanium dioxide powders, followed by calcination at high temperatures (around 800-900°C) to form this compound.

Sol-Gel Process: In this method, lithium and titanium precursors are dissolved in a solvent to form a gel.

Hydrothermal Synthesis: This technique involves reacting lithium hydroxide and titanium dioxide in an aqueous solution under high pressure and temperature conditions.

化学反応の分析

Lithium titanate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: This compound can participate in redox reactions, where lithium ions are intercalated and deintercalated from the crystal structure.

Substitution Reactions: This compound can undergo substitution reactions with other metal ions, leading to the formation of doped this compound compounds.

Reactions with Electrolytes: In lithium-ion batteries, this compound reacts with electrolytes, forming a solid electrolyte interphase layer on the anode surface.

Common reagents used in these reactions include lithium salts, titanium dioxide, and various electrolytes. Major products formed from these reactions include this compound with different stoichiometries and doped this compound compounds .

科学的研究の応用

Lithium titanate has a wide range of scientific research applications:

作用機序

The mechanism of action of lithium titanate in lithium-ion batteries involves the intercalation and deintercalation of lithium ions into and from the crystal structure. This process occurs with minimal volume change, resulting in excellent cycling stability and long cycle life . The molecular targets include the lithium ions and the titanium-oxygen framework, which facilitate the reversible insertion and extraction of lithium ions .

類似化合物との比較

Lithium titanate can be compared with other similar compounds, such as:

Lithium Lanthanum Titanate: This compound has a perovskite structure and is used as a solid electrolyte in lithium-ion batteries.

Lithium Zinc Titanate: This compound is used as an anode material in lithium-ion batteries and offers improved electrochemical performance.

Lithium Manganese Oxide: This compound is used as a cathode material in lithium-ion batteries and provides high energy density.

This compound stands out due to its unique properties, such as high thermal stability, fast charging capability, and long cycle life, making it a preferred choice for various applications .

特性

CAS番号 |

12031-95-7 |

|---|---|

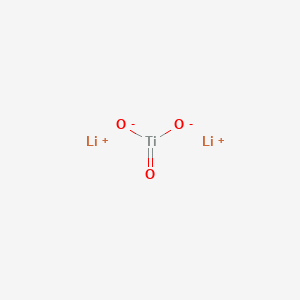

分子式 |

H4Li4O12Ti5 |

分子量 |

463.2 g/mol |

IUPAC名 |

tetralithium;hydroxy-oxido-oxotitanium;titanium |

InChI |

InChI=1S/4Li.4H2O.8O.5Ti/h;;;;4*1H2;;;;;;;;;;;;;/q4*+1;;;;;;;;;4*-1;;4*+1/p-4 |

InChIキー |

HLOGOFPFOSOXAS-UHFFFAOYSA-J |

SMILES |

[Li+].[Li+].[O-][Ti](=O)[O-] |

正規SMILES |

[Li+].[Li+].[Li+].[Li+].O[Ti](=O)[O-].O[Ti](=O)[O-].O[Ti](=O)[O-].O[Ti](=O)[O-].[Ti] |

物理的記述 |

Off-white odorless powder; [Alfa Aesar MSDS] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

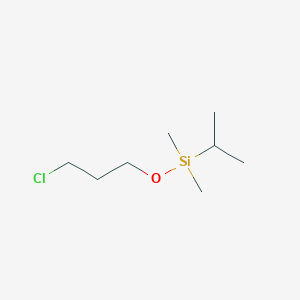

![4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6590751.png)

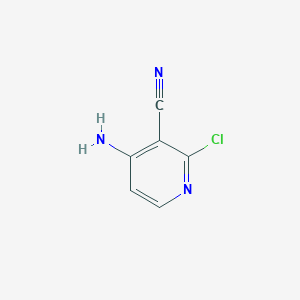

![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6590777.png)

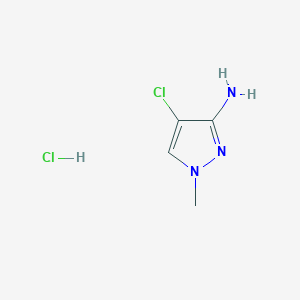

![(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B6590793.png)

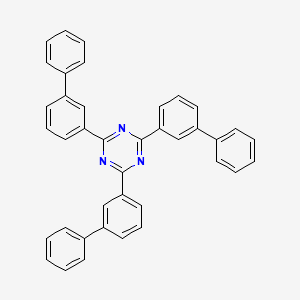

![4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B6590842.png)